Monastrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Monastrol is a small, cell-permeable molecule that has garnered significant attention in the field of cancer research. It was discovered by Thomas U. This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, making this compound a promising candidate for anticancer therapies .

Vorbereitungsmethoden

Monastrol can be synthesized using a one-pot three-component Biginelli condensation reaction. This method involves the reaction of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction can be accelerated using microwave-assisted synthesis, which significantly reduces the reaction time and improves yield . The crude product can be purified through simple precipitation and filtration or column chromatography, achieving high purity and yield .

Analyse Chemischer Reaktionen

Reactions to Form Monastrol Derivatives

This compound can be modified to create various derivatives through different chemical reactions:

-

Synthesis of Ethyl Pyrimidine-5-Carboxylate Derivatives: this compound can be used to synthesize ethyl 1,6-dihydro-6-(3-hydroxy-phenyl)-1,4-dimethyl-2-(methylthio) pyrimidine-5-carboxylate (M4) and ethyl 1,6-dihydro-6-(3-methoxyphenyl)-1,4-dimethyl-2-(methylthio) pyrimidine-5-carboxylate (M5) . This involves reacting this compound or its derivative M1 with potassium carbonate and methyl iodide in DMF, followed by stirring at room temperature and recrystallization from ethanol .

-

Synthesis of Tetrahydro-Thioxopyrimidine-5-Carboxylic Acid (M6): A solution of NaOH is added to this compound in methanol, and the mixture is heated and stirred. After completion, the solvent is removed, and the residue is added to ice-cold water and extracted with chloroform. The aqueous layer is then acidified to pH 2 using HCl and extracted with ethyl acetate to yield 1,2,3,4-tetrahydro-4-(3-hydroxy- phenyl) -6 - methyl- 2- thioxopyrimidine-5- carboxylic acid (M6) .

Mechanism of Action and Biological Activity

This compound is known for its specific inhibition of Eg5, a member of the Kinesin-5 family, which arrests cells in mitosis . Some evidence supports that this compound weakens the interaction of the motor kinesin Eg5 and the mitotic machinery .

Spectral Data for this compound

The spectral details for this compound are as follows :

-

Yield: 65%

-

Form: Pale yellow powder

-

Melting Point: 185-187 °C

-

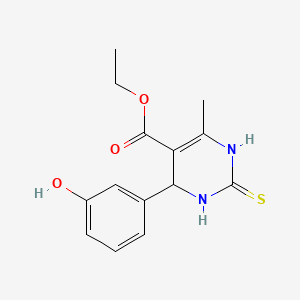

Chemical Formula: C14H16N2O3S

-

IR Vmax cm-1: 3308 (O-H and N-H str.), 3184 (C-H str. aromatic), 2981 (C-H str. aliphatic), 1667 (C=O str.), 1574 (Ar. C=C str.), 1471 (C-H bend.), 1279 (C-N str.), 1191 (C=S str.)

-

1HNMR (DMSO-d6) δ ppm: Detailed spectral data available in the reference .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Monastrol has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis in various tumor cell lines, including HeLa and HepG2 cells. The induction of apoptosis is associated with the activation of the spindle assembly checkpoint, which is crucial for maintaining genomic integrity during cell division .

Case Studies

- HepG2/C3A Cells : A study demonstrated that this compound significantly reduced cell proliferation and induced DNA damage in HepG2/C3A cells. The compound also upregulated cytochrome P450 family 1 subfamily A member 1 (CYP1A1) mRNA levels, suggesting a potential bioactivation pathway that enhances its antiproliferative effects .

- HeLa Cells : In HeLa cells, this compound treatment resulted in a characteristic mitotic arrest with rosette-like configurations of condensed chromosomes. The study showed that this arrest was accompanied by apoptosis, evidenced by the cleavage of poly(ADP-ribose) polymerase, a key marker in apoptotic signaling .

Comparative Studies

This compound's efficacy has been compared with its analogs, such as oxothis compound. Research indicates that this compound exhibits greater antiproliferative activity than oxothis compound due to its ability to induce DNA damage and activate apoptotic pathways more effectively .

Pharmacological Applications

Beyond its anticancer applications, this compound has shown promise in enhancing axon regeneration when combined with other treatments. In studies involving nerve injury models, the combination of this compound with chondroitinase ABC (ChABC) significantly improved axonal growth compared to controls .

Summary of Findings

| Application | Description | Cell Lines/Models |

|---|---|---|

| Anticancer Therapy | Induces apoptosis and mitotic arrest via Eg5 inhibition | HeLa, HepG2/C3A |

| Axon Regeneration | Enhances regeneration when combined with ChABC | Nerve injury models |

| Mechanistic Studies | Allosteric inhibition of Eg5 leading to disrupted spindle formation | In vitro studies |

Wirkmechanismus

Monastrol exerts its effects by binding to a specific loop in the kinesin-5 motor protein, allosterically inhibiting its ATPase activity . This inhibition prevents the proper formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . The molecular targets involved include the kinesin-5 motor domain and the ATPase activity site .

Vergleich Mit ähnlichen Verbindungen

Monastrol is unique among kinesin-5 inhibitors due to its specific binding site and mechanism of action . Similar compounds include:

Enastron: A more potent inhibitor of kinesin-5 with a different binding profile.

Dimethylenastron: An even more potent inhibitor with higher inhibition activity against kinesin-5.

Biginelli Dihydropyrimidinones: Structural analogs of this compound with varying biological activities.

This compound’s uniqueness lies in its specific inhibition of kinesin-5 without affecting other cellular functions, making it a valuable tool in cancer research .

Biologische Aktivität

Monastrol is a synthetic compound known for its role as an inhibitor of the mitotic kinesin Eg5, which is crucial for spindle assembly during cell division. This article explores the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and potential therapeutic applications.

This compound operates primarily by inhibiting the activity of Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis. By binding to Eg5, this compound prevents ATP hydrolysis necessary for the motor's function, leading to the formation of monoastral spindles instead of bipolar spindles. This results in cell cycle arrest at the mitotic phase without affecting earlier phases (S and G2) or centrosome duplication .

Key Findings:

- Monoastral Spindle Formation : Cells treated with this compound exhibit monoastral spindles characterized by a radial array of microtubules surrounding a ring of chromosomes .

- Mitotic Arrest : The arrest caused by this compound is reversible, allowing cells to resume normal division upon removal of the compound .

- Spindle Assembly Checkpoint Activation : this compound-treated cells show localization of Mad2, indicating activation of the spindle assembly checkpoint despite microtubule attachment at kinetochores .

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies. It has been shown to induce apoptosis in tumor cells and inhibit cell proliferation across multiple cancer cell lines.

In Vitro Studies:

- Cytotoxic Effects : this compound exhibited cytotoxicity with an MG-MID value of 43.16% against HeLa cells and notable growth inhibition in non-small-cell lung cancer (NCI-H522) and breast cancer (MDA-MB-468) cells .

- Cell Cycle Arrest : Treatment with this compound leads to G2/M phase arrest in NCI-H522 cells, confirming its role in disrupting normal cell cycle progression .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms underlying this compound's biological activity:

Challenges and Future Directions

Despite its promising biological activities, this compound faces challenges related to its pharmacological properties. These include poor solubility, low bioavailability, and a short half-life, which limit its development as a therapeutic agent. Recent advancements in drug delivery systems, such as nanoparticle carriers, aim to enhance the efficacy and targeting capabilities of this compound .

Potential Solutions:

- Nanoparticle Drug Delivery : Utilizing mesoporous silica nanoparticles to improve solubility and controlled release could enhance therapeutic outcomes .

- Hybrid Compounds : Development of this compound derivatives or hybrids may improve its pharmacokinetic profile while retaining biological activity against cancer cells .

Eigenschaften

CAS-Nummer |

254753-54-3 |

|---|---|

Molekularformel |

C14H16N2O3S |

Molekulargewicht |

292.36 g/mol |

IUPAC-Name |

ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)/t12-/m0/s1 |

InChI-Schlüssel |

LOBCDGHHHHGHFA-LBPRGKRZSA-N |

SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C |

Isomerische SMILES |

CCOC(=O)C1=C(NC(=S)N[C@H]1C2=CC(=CC=C2)O)C |

Kanonische SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

254753-54-3 |

Reinheit |

>98% |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Monastrol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.